molecular formula C9H9IO3 B1511051 Methyl 2-(2-hydroxy-5-iodophenyl)acetate

Methyl 2-(2-hydroxy-5-iodophenyl)acetate

Cat. No.: B1511051
M. Wt: 292.07 g/mol
InChI Key: HNNPDCJZXSLJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-hydroxy-5-iodophenyl)acetate is an organoiodine compound featuring a phenolic hydroxyl group at the ortho position and an iodine substituent at the para position of the phenyl ring, esterified with a methyl acetate group.

Properties

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

methyl 2-(2-hydroxy-5-iodophenyl)acetate

InChI

InChI=1S/C9H9IO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3

InChI Key

HNNPDCJZXSLJMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)I)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring and ester groups. A comparative analysis is summarized below:

Compound Substituents Ester Group Key Properties/Applications References
Methyl 2-(2-hydroxy-5-iodophenyl)acetate -OH (ortho), -I (para) Methyl High molecular weight (due to iodine); potential for halogen bonding; pharmaceutical intermediates. Inferred
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate -OH (ortho), -NO₂ (para) Ethyl Nitro group enhances acidity (pKa ~7); forms intermolecular O–H⋯O hydrogen bonds; used in pharmaceuticals.
Methyl 2-(2-fluoro-5-methoxyphenyl)acetate -F (ortho), -OCH₃ (para) Methyl Electron-withdrawing F and electron-donating OCH₃ balance reactivity; high purity for synthetic applications.
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate -OCH₃ (para), -SO₂NH₂ (ortho) Methyl Sulfamoyl group improves solubility in polar solvents; versatile in material science and catalysis.
Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate -Br (para), imidazole core Ethyl Bromine enhances lipophilicity; imidazole moiety enables biological activity (e.g., antimicrobial).

Physicochemical Properties

  • Sulfamoyl or hydroxyl groups (e.g., in ) improve aqueous solubility.
  • Hydrogen Bonding : Analogous to Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, the ortho-hydroxyl group in the target compound likely participates in O–H⋯O hydrogen bonding, stabilizing crystal structures .
  • Acidity: The para-iodo substituent is less electron-withdrawing than nitro (-NO₂), resulting in a less acidic hydroxyl group compared to the nitro analog (pKa ~10 vs. ~7) .

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